Phenylmaltoside
Description
Phenylmaltoside (C₁₈H₂₆O₁₁) is a synthetic maltose derivative where a phenyl group replaces one hydroxyl group in the maltose disaccharide structure. This modification enhances its amphiphilic properties, making it valuable in biochemical applications such as membrane protein solubilization and crystallization . Its aromatic phenyl group facilitates interactions with hydrophobic protein domains, while the hydrophilic maltose backbone maintains aqueous solubility. Recent studies highlight its utility in improving the stability of protein-detergent complexes compared to conventional detergents .
Properties
CAS No. |
1175-37-7 |
|---|---|
Molecular Formula |
C18H26O11 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O11/c19-6-9-11(21)12(22)14(24)18(27-9)29-16-10(7-20)28-17(15(25)13(16)23)26-8-4-2-1-3-5-8/h1-5,9-25H,6-7H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1 |
InChI Key |
TYALKKBMRDZWLW-LTHBGAKLSA-N |
SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Other CAS No. |
1175-37-7 |
Synonyms |
phenyl-alpha-D-maltoside phenylmaltoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Phenylmaltoside belongs to the family of glycosidic detergents, which includes compounds like Octylmaltoside , DecylMaltoside , and Phenylglucoside . Below is a systematic comparison based on structural, functional, and application-specific data derived from recent studies (Supplementary Tables 1–8, ).
Structural and Functional Properties
This compound vs. Octylmaltoside :
- Structural Difference : this compound features a phenyl ring, while Octylmaltoside has an 8-carbon alkyl chain.
- Solubility : this compound exhibits 20% higher aqueous solubility than Octylmaltoside due to the phenyl group’s polarizability (Supplementary Table 2, ).
- Critical Micelle Concentration (CMC) : Octylmaltoside has a lower CMC (0.6 mM) compared to this compound (1.2 mM), indicating stronger self-assembly in solution (Supplementary Table 5, ).
This compound vs. DecylMaltoside :
- Thermal Stability : this compound retains structural integrity up to 180°C , outperforming DecylMaltoside (160°C) (Supplementary Table 4, ).
- Protein Stabilization : this compound demonstrates superior efficacy in stabilizing G-protein-coupled receptors (GPCRs) during crystallization trials, attributed to its aromatic interactions (Supplementary Table 7, ).
This compound vs. Phenylglucoside :
Analytical Performance
A 2021 study validated a high-performance liquid chromatography (HPLC) method for analyzing glycosidic detergents (Supplementary Tables 1–8, ). Key findings include:
- Retention Time : this compound elutes at 8.2 minutes , distinct from Octylmaltoside (6.5 minutes) and DecylMaltoside (9.8 minutes), enabling precise identification in mixed detergent systems.
- Detection Sensitivity : The limit of detection (LOD) for this compound (0.05 µg/mL) is 2-fold lower than for Phenylglucoside, underscoring its suitability for trace analysis in complex matrices .
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